molecular formula C19H16N2O3S B2375898 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2380033-40-7

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2375898
M. Wt: 352.41
InChI Key: HPVKLGFJMLDKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles and thiophenes are both important classes of heterocyclic compounds. Indoles are found in many biologically active molecules, such as the amino acid tryptophan . Thiophenes, on the other hand, are used in various applications in industrial chemistry and material science . They are also found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the types of hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the types of bonds present .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo depend on its molecular structure. For example, thiophene derivatives can undergo reactions at the sulfur atom or at the carbon atoms in the ring .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anticancer Agent Development

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide derivatives have been studied for their potential as anticancer agents, particularly targeting the epidermal growth factor receptor (EGFR). A study by Zhang et al. (2017) synthesized a series of these derivatives and evaluated their cytotoxic activities against various cancer cell lines. The research found that some compounds exhibited potent anticancer activities, indicating their potential as EGFR inhibitors and suggesting low toxicity against normal cells (Zhang et al., 2017).

Photochromic and Fluorescent Properties

The photochromic and fluorescent properties of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide derivatives have been explored. For example, Makarova et al. (2013) synthesized novel asymmetric dihetarylethenes derived from these compounds, noting their photochromism in solutions. This research highlights the potential for these compounds in applications requiring photochromic and fluorescent properties (Makarova et al., 2013).

Antiprotozoal Agents

Compounds derived from N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide have shown potential as antiprotozoal agents. Ismail et al. (2004) synthesized derivatives with significant DNA affinities and demonstrated effective in vitro and in vivo activities against protozoal infections, such as Trypanosoma and Plasmodium falciparum (Ismail et al., 2004).

Conformational Studies

These compounds have also been the subject of conformational studies. For instance, Galan et al. (2013) examined the conformational preferences of furan- and thiophene-based arylamides, which are key components in these compounds. Understanding their conformational behavior is crucial for designing foldamers and other structured molecules (Galan et al., 2013).

Biological Activity of Complexes

Research by Ahmed et al. (2013) focused on the biological activity of cobalt and cadmium complexes derived from heterocyclic Schiff-bases related to N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide. They reported antimicrobial activities against various bacterial strains, suggesting the potential of these complexes in antimicrobial applications (Ahmed et al., 2013).

Future Directions

Research on indoles and thiophenes is ongoing, with many scientists interested in synthesizing new derivatives and investigating their properties . Future research could focus on synthesizing new indole and thiophene derivatives and investigating their potential applications in medicine and other fields.

properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-23-15-3-2-12-7-18(21-17(12)8-15)19(22)20-9-16-6-14(11-25-16)13-4-5-24-10-13/h2-8,10-11,21H,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVKLGFJMLDKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=CS3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.